![molecular formula C13H16N2O2 B4753582 N-cyclopropyl-N'-(2-phenylethyl)ethanediamide](/img/structure/B4753582.png)
N-cyclopropyl-N'-(2-phenylethyl)ethanediamide
Overview
Description
N-cyclopropyl-N'-(2-phenylethyl)ethanediamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been identified as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription.
Mechanism of Action
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription.
Biochemical and Physiological Effects:
In addition to its anticancer effects, CX-5461 has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. CX-5461 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its specificity for cancer cells with high levels of ribosomal DNA transcription, which reduces the risk of toxicity to normal cells. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to study in vitro and in vivo. Additionally, its proprietary synthesis method makes it difficult to obtain and limits its availability for research.
Future Directions
There are several potential future directions for the study of CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other anticancer drugs. Another area of interest is the identification of biomarkers that can predict response to CX-5461, which could help to identify patients who are most likely to benefit from treatment. Additionally, further research is needed to fully understand the mechanisms of action of CX-5461 and its effects on normal cells and tissues.
Scientific Research Applications
CX-5461 has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth of various types of cancer cells, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to other anticancer drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N'-cyclopropyl-N-(2-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12(13(17)15-11-6-7-11)14-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHNZROEXXBTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopropyl-N-(2-phenylethyl)oxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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